molecular formula C12H15Cl2NO3 B095489 ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)- CAS No. 17528-53-9

ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)-

Cat. No. B095489
CAS RN: 17528-53-9
M. Wt: 292.15 g/mol
InChI Key: IVWVTSYBZDGRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (p-(bis(2-chloroethyl)amino)phenoxy)-, commonly known as ACPE, is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. ACPE is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide that has been used for decades. ACPE has been shown to have anti-tumor properties and is being studied for its potential in cancer treatment.

Mechanism Of Action

The mechanism of action of ACPE is not fully understood. However, it is believed that ACPE inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-tumor properties, and it is believed that ACPE works through a similar mechanism.

Biochemical And Physiological Effects

ACPE has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, ACPE has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties. ACPE has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase.

Advantages And Limitations For Lab Experiments

One advantage of using ACPE in lab experiments is that it has been extensively studied and its anti-tumor properties are well established. However, one limitation is that the mechanism of action of ACPE is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on ACPE. One area of research could focus on the development of more potent HDAC inhibitors based on the structure of ACPE. Another area of research could focus on the use of ACPE in combination with other anti-tumor agents to enhance its effectiveness. Additionally, further studies could be conducted to better understand the mechanism of action of ACPE and its effects on gene expression and epigenetics.

Scientific Research Applications

ACPE has been extensively studied for its anti-tumor properties. In vitro studies have shown that ACPE inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ACPE has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

17528-53-9

Product Name

ACETIC ACID, (p-(BIS(2-CHLOROETHYL)AMINO)PHENOXY)-

Molecular Formula

C12H15Cl2NO3

Molecular Weight

292.15 g/mol

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid

InChI

InChI=1S/C12H15Cl2NO3/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17)

InChI Key

IVWVTSYBZDGRSH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)OCC(=O)O

Other CAS RN

17528-53-9

synonyms

4-N,N-bis(2-chloroethyl)aminophenoxyacetic acid
4-NNBCAPA

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1.99 g (6.50 mmol) of methyl 4-[N,N-bis(2-chloroethyl)amino]phenoxyacetate in 60 ml of concentrated hydrochloric acid was heated at 50° C. for 30 minutes. The suspension was washed with methylene chloride, neutralized with sodium hydrogencarbonate, and then extracted with methylene chloride. The extract was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate and then concentrated, whereby 1.23 g of the title compound were obtained as colorless crystals (yield: 65%).
Name
methyl 4-[N,N-bis(2-chloroethyl)amino]phenoxyacetate
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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